molecular formula C10H14F3NO6S2 B8234036 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate

Cat. No.: B8234036
M. Wt: 365.4 g/mol
InChI Key: SPRJOVVHXLXNKH-UHFFFAOYSA-N
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Description

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate is a chemical compound with the molecular formula C10H14F3NO6S2 and a molecular weight of 365.35 g/mol . It is known for its unique structure, which includes a pyridinium ring substituted with a sulfobutyl group and a trifluoromethanesulfonate anion. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate typically involves the reaction of pyridine with 1,4-butanesultone to introduce the sulfobutyl group. This intermediate is then reacted with trifluoromethanesulfonic acid to form the final product . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyridinium derivatives .

Scientific Research Applications

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The sulfobutyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions enable the compound to modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-butylsulfonate Pyridinium Trifluoromethanesulfonate
  • 1-Butyl-3-(4-sulfobutyl)imidazolium Trifluoromethanesulfonate

Uniqueness

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate is unique due to its specific combination of a pyridinium ring and a sulfobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-pyridin-1-ium-1-ylbutane-1-sulfonic acid;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.CHF3O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;2-1(3,4)8(5,6)7/h1-3,6-7H,4-5,8-9H2;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRJOVVHXLXNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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